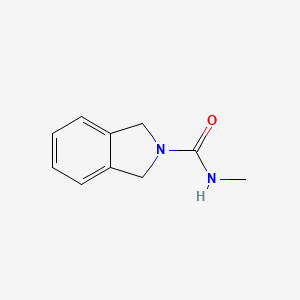

N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of N-methyl-2-halopyridinium iodides as coupling reagents to form carboxamides . This method could potentially be adapted for the synthesis of N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, which contains the isoindole core, was achieved through a cycloaddition reaction, indicating that similar methodologies could be applied to synthesize the compound of interest .

Molecular Structure Analysis

While the molecular structure of this compound is not directly provided, the structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined through crystallography . This suggests that similar analytical techniques could be used to elucidate the structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of isoindole derivatives can be inferred from the study of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, which showed higher reactivity in cycloaddition reactions compared to its pyrrole analogs . This indicates that the isoindole ring system can participate in various chemical reactions, potentially including those relevant to the synthesis or functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on related compounds. For instance, the solubility and melting point of a racemic mixture of an indazole carboxamide derivative were determined, which could provide a reference for the solubility and thermal behavior of similar compounds . Additionally, the biosynthesis of N1-methyl-4-pyridone-3-carboxamide from N1-methylnicotinamide suggests that N-methylated carboxamides can be synthesized biologically, which might have implications for the bioavailability and metabolism of this compound .

Aplicaciones Científicas De Investigación

Secondary Aminothieno[2,3-b]Pyridine-2-Carboxamides Reaction

The study by Vasilin et al. (2015) explores the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides, which results in angular dihydro-pyrido-thieno-pyrimido-isoindole derivatives. This reaction also produces linear isoindole-6,8-diones, indicating versatile applications in organic synthesis.

Synthesis of Isoindole Derivatives

Kobayashi and Chikazawa (2016) developed a synthetic approach to 2,3-dihydro-1H-isoindol-1-one derivatives Kobayashi & Chikazawa, 2016. Their method highlights the potential of N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide in synthesizing complex organic compounds.

Palladium-Catalysed Synthesis

A study by Ming Zhang (2013) introduced a new method for constructing isoindolones using a palladium-catalysed intramolecular amination process. This underscores the compound’s role in facilitating advanced organic synthesis techniques.

Synthesis of Polycyclic Compounds

Dotsenko et al. (2021) researched the formation of polycyclic compounds containing thieno-pyrimido-isoindole fragments Dotsenko et al., 2021. Their work highlights the role of this compound in the synthesis of compounds with potential applications in various fields, including materials science and pharmacology.

Synthesis of Fluorescent Compounds

Wrona-Piotrowicz et al. (2016) explored the lithiation of N-tert-butylpyrene-1-carboxamide, leading to compounds with isoindole skeletons showing fluorescence properties Wrona-Piotrowicz et al., 2016. This suggests potential uses of this compound in the development of novel fluorophores.

Mecanismo De Acción

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide”, it’s difficult to provide a detailed explanation of its interaction with its targets and any resulting changes.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives in general have been found to have a wide range of effects due to their diverse biological activities .

Propiedades

IUPAC Name |

N-methyl-1,3-dihydroisoindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-11-10(13)12-6-8-4-2-3-5-9(8)7-12/h2-5H,6-7H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVZHYANAWGLMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)

![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)

![2-[5-(2-Chloropropanoylamino)pyridin-2-yl]oxybenzamide](/img/structure/B3001437.png)

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)